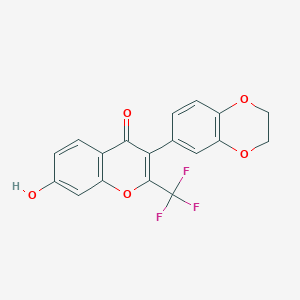
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C18H11F3O5 and its molecular weight is 364.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a member of the coumarin family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C17H12O5
- Molecular Weight : 296.28 g/mol
- LogP : 1.5854
- Polar Surface Area : 54.3 Ų
Antifungal Activity
Recent studies have highlighted the antifungal potential of various 7-hydroxycoumarin derivatives, including those related to our compound of interest. The antifungal activity was evaluated against several pathogens, including Botrytis cinerea and Alternaria species. The results indicated that certain derivatives exhibited significant inhibition rates, suggesting a promising avenue for therapeutic development.
| Compound | EC50 (μg/mL) | Activity |
|---|---|---|
| 3a | 13.25 | Moderate |
| 3b | 5.75 | High |
| 3c | 47.73 | Low |
The structure-activity relationship analysis revealed that modifications at specific positions on the coumarin ring could enhance antifungal efficacy, particularly when substituents were introduced at the R3 and R4 positions .
Cytotoxicity and Antiproliferative Effects
In addition to antifungal properties, coumarin derivatives have been studied for their cytotoxic effects against various cancer cell lines. Notably, compounds similar to the target compound have shown promising antiproliferative activity in vitro.
A study assessed the cytotoxic effects of several coumarins on human cancer cell lines, revealing that some derivatives induced apoptosis in a dose-dependent manner. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Case Study 1: Antifungal Efficacy
In a controlled study, a series of fluorinated coumarins were synthesized and tested for their antifungal activity against B. cinerea. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antifungal properties compared to their non-fluorinated counterparts .
Case Study 2: Antiproliferative Activity
A separate investigation focused on the antiproliferative effects of benzodioxin-containing coumarins on breast cancer cells. The study found that certain structural modifications led to increased cytotoxicity and reduced cell viability in treated cultures .
Structure-Activity Relationship (SAR)
The SAR analysis for coumarins suggests that:
- Hydroxyl Groups : Presence at specific positions enhances biological activity.
- Fluorine Substituents : Trifluoromethyl groups significantly increase lipophilicity and may enhance membrane permeability.
- Benzodioxin Moiety : This structural element contributes to the overall stability and efficacy of the compounds.
Propiedades
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O5/c19-18(20,21)17-15(9-1-4-12-14(7-9)25-6-5-24-12)16(23)11-3-2-10(22)8-13(11)26-17/h1-4,7-8,22H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEJTSIDRSRUHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














